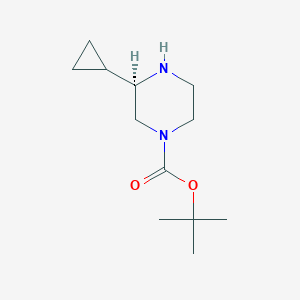

1-Boc-(R)-3-Cyclopropylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Boc-®-3-Cyclopropylpiperazine is a compound that belongs to the class of organic compounds known as Boc-protected amines . The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines, such as 1-Boc-®-3-Cyclopropylpiperazine, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can also be introduced using other derivatives such as Boc-ONH2 and Boc-N3 . Various methods for the synthesis of piperazine derivatives have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-Boc-®-3-Cyclopropylpiperazine is characterized by a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a cyclopropyl group, which is a three-membered carbon ring . The Boc group is attached to one of the nitrogen atoms in the piperazine ring .Chemical Reactions Analysis

The Boc group in 1-Boc-®-3-Cyclopropylpiperazine can be removed under acidic conditions . This allows for subsequent transformations that would be incompatible with the amine functional group . The Boc group is stable towards most bases and nucleophiles, allowing for the use of the fluorenylmethyloxycarbonyl group (Fmoc) as an orthogonal protecting group .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Metal Complexes

Researchers investigate the coordination behavior of 1-Boc-®-3-cyclopropylpiperazine with transition metals. By forming metal complexes, they explore applications in catalysis, sensing, and molecular recognition. The Boc group can stabilize metal ions and influence their reactivity.

These applications highlight the versatility and significance of 1-Boc-®-3-cyclopropylpiperazine in scientific research. Its unique combination of a cyclopropyl ring and Boc protection opens up exciting possibilities across various disciplines. If you’d like further details or additional applications, feel free to ask! 😊

Wirkmechanismus

Target of Action

The compound belongs to the class of boc-protected amines . These compounds are typically used as intermediates in the synthesis of various bioactive molecules, suggesting that the specific target can vary depending on the final product .

Mode of Action

The Boc group in 1-Boc-®-3-cyclopropylpiperazine serves as a protecting group for amines . This protection is crucial during multi-step synthesis processes, where it prevents unwanted reactions involving the amine group . The Boc group can be removed when the amine functionality is needed, typically under acidic conditions .

Biochemical Pathways

Boc-protected amines like this compound are often used in the synthesis of peptides and other bioactive molecules . Therefore, the affected pathways would likely depend on the specific molecule that 1-Boc-®-3-cyclopropylpiperazine is used to synthesize.

Result of Action

As a Boc-protected amine, its primary role is likely as an intermediate in the synthesis of other compounds . The effects of these final compounds would depend on their specific structures and targets.

Safety and Hazards

Zukünftige Richtungen

Recent research has focused on developing more efficient and sustainable methods for the deprotection of the Boc group . For example, a Brønsted Acidic Deep Eutectic Solvent has been used for N-Boc deprotection . Additionally, immobilized whole-cell transaminase biocatalysts have been developed for the production of chiral amines in batch or continuous-flow mode reactions . These developments suggest potential future directions for the use of Boc-protected amines like 1-Boc-®-3-Cyclopropylpiperazine in organic synthesis.

Eigenschaften

IUPAC Name |

tert-butyl (3R)-3-cyclopropylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-10(8-14)9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEGEBMPXPIGCR-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-(R)-3-cyclopropylpiperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine](/img/structure/B6337833.png)

![2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester](/img/structure/B6337845.png)

![3-Iodo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B6337877.png)

![1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine](/img/structure/B6337911.png)